molecular formula C17H14F3N3O2S B14950497 2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B14950497
M. Wt: 381.4 g/mol
InChI Key: IRVAYALNNNRXQV-UHFFFAOYSA-N
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Description

2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C22H16F3N3O2S. This compound is notable for its unique structure, which includes a pyridyl group, a cyano group, and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves the reaction of substituted pyridines with appropriate reagents. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the cyano and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14F3N3O2S

Molecular Weight

381.4 g/mol

IUPAC Name

2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H14F3N3O2S/c1-10-7-14(17(18,19)20)23-16(13(10)8-21)26-9-15(24)22-11-3-5-12(25-2)6-4-11/h3-7H,9H2,1-2H3,(H,22,24)

InChI Key

IRVAYALNNNRXQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)OC)C(F)(F)F

Origin of Product

United States

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